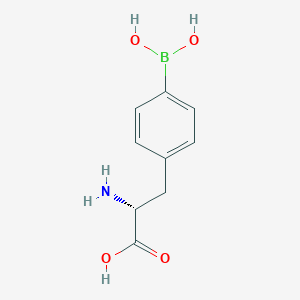
4-硼代-D-苯丙氨酸
描述
4-Borono-D-phenylalanine (4-BPA) is an amino acid derivative that has been studied for its potential use in a variety of scientific research applications. 4-BPA is a boron-containing amino acid that is synthesized from D-phenylalanine, and is currently being investigated for its ability to cross biological membranes and interact with various proteins and enzymes.
科学研究应用
硼中子俘获治疗 (BNCT)
4-硼代苯丙氨酸 (BPA) 是一种硼化氨基酸,对肿瘤具有高度特异性亲和力 . 其标记有硼-10的消旋体已被临床用于硼中子俘获治疗 (BNCT) 恶性黑色素瘤,作为有效的硼载体 . 近年来,BPA 在临床试验中的应用已扩展到治疗脑瘤 .
分子印迹聚合物 (MIPs)
该研究旨在创建对 4-硼代-L-苯丙氨酸 (BPA) 特异性的分子印迹聚合物 (MIPs),作为硼化合物的载体 . 这些蜂窝状 MIPs 的吸附性能、形态、结构和对 A549 和 V79-4 细胞系的细胞毒性进行了表征 .
增强细胞对 BPA 的吸收
增强细胞对 BPA 的吸收涉及提出 L-氨基酸预加载 . 本研究介绍了一种利用 ICP-MS 和单细胞 ICP-MS (SC-ICP-MS) 的新型分析策略,以评估 L-酪氨酸和 L-苯丙氨酸预加载对人非小细胞肺癌 (A549) 和正常中国仓鼠肺成纤维细胞 (V79-4) 模型的有效性 .
固相肽合成
取代三嗪衍生物的合成
4-硼代-L-苯丙氨酸也可用于合成取代的三嗪衍生物,作为潜在的色氨酸羟化酶抑制剂,通过使用钯作为催化剂的铃木交叉偶联反应 .
作用机制
Target of Action
4-Borono-D-phenylalanine (BPA) is a boronated amino acid that exhibits a highly specific affinity for tumors . It has been clinically used for Boron Neutron Capture Therapy (BNCT) of malignant melanomas as an effective boron carrier . The primary target of BPA is the tumor cells, particularly melanoma cells .
Mode of Action
As an analogue of phenylalanine, a melanin precursor, it has been postulated that melanoma cells selectively take up BPA . The boron-10 isotope in BPA has a high cross section for the reaction with thermal neutrons, generating ionizing particles that can eliminate cancer cells .
Biochemical Pathways
The biochemical pathways affected by BPA are primarily related to its role as a boron carrier in BNCT. The boron-10 isotope in BPA undergoes a nuclear reaction when irradiated with thermal neutrons, producing high-energy alpha particles and lithium-7 ions . These particles have a very short range in tissue, causing localized damage to the cells in which the reaction occurs, primarily tumor cells .
Pharmacokinetics
The pharmacokinetics of BPA have been studied in animal models. For example, in a study with nude rats with intracerebral melanoma, BPA was administered intraperitoneally . The study found that the concentration of boron in the tumor was dependent on the concentration gradient of boron in the tumor in comparison with the surrounding normal tissues and blood .
Result of Action
The result of BPA’s action is the selective destruction of tumor cells during BNCT. The boron-10 isotope in BPA, when irradiated with thermal neutrons, produces high-energy alpha particles and lithium-7 ions that cause localized damage to the cells in which the reaction occurs . This leads to the elimination of cancer cells, particularly in malignant melanomas .
Action Environment
The action of BPA is influenced by several environmental factors. The effectiveness of BNCT is dependent, in part, upon the concentration gradient of boron in the tumor in comparison with the surrounding normal tissues and blood . Therefore, factors that influence this concentration gradient, such as the administration protocol and dose of BPA, can affect the compound’s action, efficacy, and stability .
安全和危害
未来方向
There are high expectations for the use of 4-Borono-D-phenylalanine in Boron Neutron Capture Therapy (BNCT) for the treatment of malignant brain tumors . The development of target boron drugs with good biodistribution is a prerequisite condition . The development of PBC-IP, a new boron drug, has shown high tumor therapeutic effects in animal models of glioma and glioblastoma .
生化分析
Biochemical Properties
4-Borono-D-phenylalanine interacts with various biomolecules in the body. It is transported to tumor cells by the active mode of L-amino acid transporters, particularly L-amino acid transporter-1 (LAT-1) . This interaction plays a crucial role in the compound’s function in biochemical reactions.
Cellular Effects
The cellular effects of 4-Borono-D-phenylalanine are primarily observed in its role in BNCT. The compound is selectively delivered to cancer cells, where it undergoes a nuclear reaction upon exposure to low-energy thermal neutrons, producing high-energy alpha particles and lithium ions that can eliminate cancer cells .
Molecular Mechanism
The molecular mechanism of 4-Borono-D-phenylalanine involves its interaction with biomolecules and its role in BNCT. The compound is taken up by cancer cells, where it undergoes a nuclear reaction upon exposure to thermal neutrons, resulting in the production of high-energy alpha particles and lithium ions . These particles have a high linear energy transfer, causing cytotoxic effects against the cancer cells .
Temporal Effects in Laboratory Settings
The effects of 4-Borono-D-phenylalanine over time in laboratory settings have been studied. For instance, a study showed that there were no differences in the transition of boron concentrations in blood, tumor tissue, and normal tissue using the same administration protocol .
Dosage Effects in Animal Models
The effects of 4-Borono-D-phenylalanine vary with different dosages in animal models. A study showed that the accumulation of 4-Borono-D-phenylalanine was higher in melanomas than in non-melanoma tumors in animal models .
Metabolic Pathways
4-Borono-D-phenylalanine is involved in the metabolic pathway of phenylalanine. The initial and rate-limiting step in the complete catabolism of phenylalanine to CO2 and water is its hydroxylation to tyrosine, a reaction catalyzed by the phenylalanine hydroxylating system .
Transport and Distribution
4-Borono-D-phenylalanine is transported and distributed within cells and tissues. It is transported to tumor cells by the active mode of L-amino acid transporters, particularly LAT-1 . This transportation is crucial for the compound’s role in BNCT.
Subcellular Localization
Given its role in BNCT, it is likely that the compound is localized in areas where it can interact with thermal neutrons, leading to the production of high-energy alpha particles and lithium ions .
属性
IUPAC Name |
(2R)-2-amino-3-(4-boronophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370208 | |
| Record name | 4-Borono-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111821-49-9 | |
| Record name | 4-Borono-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Dihydroxyboryl-D-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


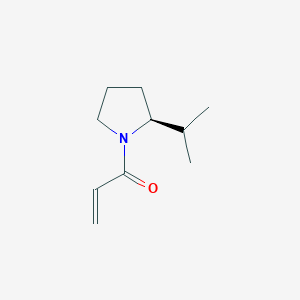

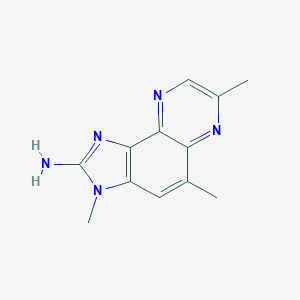
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
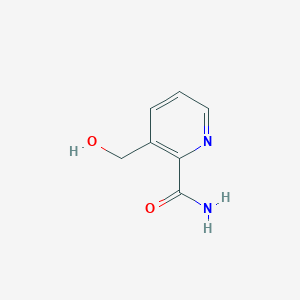
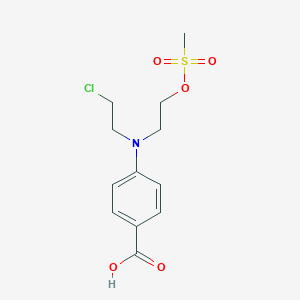
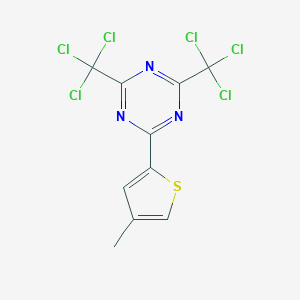
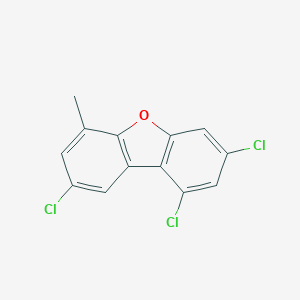
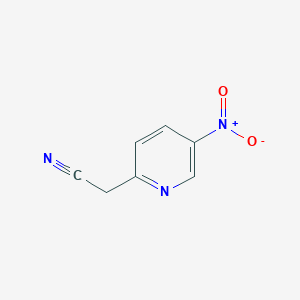
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)

![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)

![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)
